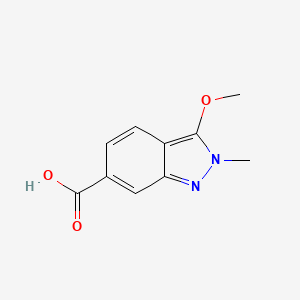

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid

Description

Crystallographic Analysis of Indazole Core Configuration

The crystallographic investigation of this compound reveals fundamental structural characteristics that define its molecular geometry and intermolecular interactions. Indazole derivatives consistently demonstrate near-planar ring systems, with the bicyclic core maintaining minimal deviation from coplanarity. The indazole ring system in related compounds exhibits dihedral angles between constituent rings ranging from 1.58 degrees to 2.0 degrees, indicating exceptional planarity that facilitates effective orbital overlap and conjugation.

The molecular structure adopts a configuration where the pyrazole ring forms an integral part of the fused bicyclic system. Crystallographic data for similar indazole derivatives indicate that the five-membered pyrazole ring and the six-membered benzene ring maintain nearly perfect coplanarity, with maximum atomic deviations from the mean plane typically not exceeding 0.019 angstroms. This structural rigidity contributes to the stability of the aromatic system and influences the compound's electronic properties.

The substitution pattern significantly affects the overall molecular conformation. The methoxy group at the 3-position introduces additional steric considerations, while the carboxylic acid functionality at the 6-position provides hydrogen bonding capabilities that influence crystal packing arrangements. Intermolecular interactions in indazole carboxylic acids typically involve classical hydrogen bonding between carboxyl groups and weak carbon-hydrogen to oxygen interactions that stabilize centrosymmetric dimers.

Electronic Structure Determination via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Computational studies employing various density functional methods, including B3LYP and B3PW91 with 6-311G(2d,2p) basis sets, have established reliable electronic structure parameters for indazole derivatives. These calculations reveal the distribution of electron density, frontier molecular orbitals, and energy gaps that govern chemical reactivity.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap represents a critical parameter for understanding electronic excitation and chemical stability. Density Functional Theory studies on indazole derivatives demonstrate that substitution patterns significantly influence these energy gaps, with compounds containing electron-donating methoxy groups typically exhibiting modified orbital energies compared to unsubstituted analogs. The presence of the carboxylic acid functionality introduces additional electronic perturbations through its electron-withdrawing character.

Computational optimization reveals that the 2H-tautomeric form maintains specific geometric preferences that distinguish it from the 1H-tautomer. The methyl substituent at the N2 position creates a defined electronic environment that stabilizes this particular tautomeric configuration. Density Functional Theory calculations indicate that the energy difference between tautomeric forms can range from several kilocalories per mole, with solvent effects significantly modulating these relative stabilities.

Chemical hardness and chemical potential calculations, performed at the Hartree-Fock level with extended basis sets, provide quantitative measures of electronic stability according to the principle of maximum hardness. These parameters help predict the relative reactivity and stability ordering among different tautomeric forms and substitution patterns.

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric equilibrium between 1H and 2H forms of indazole derivatives constitutes a fundamental aspect of their solution-phase behavior, with significant implications for chemical reactivity and biological activity. Nuclear Magnetic Resonance spectroscopy provides the primary experimental tool for distinguishing between tautomeric forms and quantifying their relative populations in solution. The 2H-tautomeric form of this compound represents the thermodynamically favored configuration under standard conditions due to the stabilizing presence of the N2-methyl substituent.

Spectroscopic characterization reveals distinct chemical shift patterns that enable unambiguous tautomer identification. In ¹H Nuclear Magnetic Resonance spectroscopy, the methyl protons attached to N1 and N2 positions exhibit chemical shift differences of only 0.1-0.2 parts per million, requiring careful analysis for definitive assignment. However, ¹³C Nuclear Magnetic Resonance provides more definitive discrimination, with the 1H tautomer displaying characteristic resonances at 132-133 parts per million, while the 2H tautomer appears at 123-124 parts per million.

The basicity differences between tautomeric forms provide additional evidence for their distinct electronic structures. The pKb value for 1-methyl-1H-indazole measures 0.42, while 2-methyl-2H-indazole exhibits a pKb of 2.02, indicating that the 2H tautomer functions as a stronger base than the 1H form. This basicity difference reflects the distinct electronic environments around the nitrogen atoms in each tautomeric configuration.

Solvent effects significantly influence tautomeric equilibria, with polar protic solvents typically stabilizing forms capable of hydrogen bonding interactions. Self-consistent reaction field calculations incorporating solvent effects demonstrate that aqueous solutions can shift tautomeric populations compared to gas-phase distributions. The carboxylic acid functionality in this compound introduces additional hydrogen bonding capabilities that may influence tautomeric preferences in polar media.

The temperature dependence of tautomeric equilibria provides additional thermodynamic information about the energy barriers separating different forms. Variable-temperature Nuclear Magnetic Resonance studies can reveal activation energies for tautomeric interconversion, though the N2-methyl substitution in this compound effectively locks the molecule in the 2H configuration under normal conditions. This configurational stability contributes to the compound's well-defined chemical behavior and reproducible analytical characteristics.

Properties

IUPAC Name |

3-methoxy-2-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKIZCNHXPWDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium-Free Synthesis Route (Patent WO2011086031A1)

This patented method provides a safe, scalable, and efficient route to indazole-3-carboxylic acid derivatives, including 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid.

Formation of Benzaldehyde Phenylhydrazone:

- React phenylhydrazine with benzaldehyde in aqueous or aqueous-alcoholic medium at 20–30°C for about 1 hour.

Conversion to Intermediate via Oxalyl Chloride:

- Treat the hydrazone with oxalyl chloride in an inert organic solvent (preferably dichloromethane) at ~40°C for 2 hours.

-

- Use aluminum chloride to cyclize the intermediate to benzylideneaminoisatin.

Hydrolysis and Ring Rearrangement:

- Hydrolyze and rearrange to yield indazole-3-carboxylic acid.

Functional Group Introduction:

- Methoxylation at the 3-position and methylation at the 2-position can be achieved through nucleophilic substitution reactions under controlled conditions.

Isolation of Crystalline Forms:

- Form A and Form B of the indazole-3-carboxylic acid can be isolated using different solvents (e.g., DMF/water for Form A and dichloromethane or ethyl acetate for Form B).

- Form A is solvent-free and crystalline, obtained by refluxing Form B in methanol for 4 hours.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Hydrazone formation | Phenylhydrazine + Benzaldehyde, aqueous/alcohol | 20–30°C | ~1 hour | Mild conditions |

| Oxalyl chloride treatment | Oxalyl chloride, dichloromethane | ~40°C | 2 hours | Intermediate formation |

| Friedel-Crafts cyclization | AlCl3 | Reflux | 1 hour | Cyclization to indazole ring |

| Hydrolysis and rearrangement | Acidic aqueous medium | Room temp to reflux | Several hours | Indazole-3-carboxylic acid formed |

| Methoxylation and methylation | Nucleophilic substitution, base catalysis | Varied | Varied | Selective substitution at positions |

This route avoids hazardous diazonium intermediates and is suitable for scale-up with yields up to 76% for indazole-3-carboxylic acid intermediate.

Visible-Light-Driven Decarboxylative Coupling (Recent Research, 2024)

A novel photochemical method enables the functionalization of 2H-indazoles at the 3-position by coupling with α-keto acids under visible light irradiation.

- Uses 420–425 nm light source.

- No external photosensitizers or metals required.

- Reaction performed in a solvent mixture of acetonitrile and hexafluoroisopropanol (HFIP) (3:1 volume ratio), which stabilizes radical intermediates.

- Reaction time optimized at 10 hours.

- Provides functionalized 3-acyl-2H-indazoles, which can be further processed to methoxy derivatives.

- Combine 2H-indazole (0.2 mmol) with α-keto acid (1.0 mmol).

- Degas solvents and perform reaction under nitrogen atmosphere.

- Irradiate with visible light for 10–20 hours.

- Isolate products by concentration and flash chromatography.

Reaction Optimization Data (Representative):

| Entry | Solvent System | Reaction Time (h) | Yield of 3aa (%) | Notes |

|---|---|---|---|---|

| 18 | MeCN only | 10 | Moderate | Baseline yield |

| 23 | MeCN:HFIP (3:1) | 10 | 71 | Highest yield, HFIP stabilizes radicals |

| 28 | MeCN:HFIP (3:1) | 16 | No improvement | Longer time no yield gain |

This method allows versatile substitution patterns on the indazole ring and facilitates the introduction of the methoxy group via subsequent transformations.

Nucleophilic Substitution on Pyridine Precursors (Related Synthetic Insights)

Though primarily focused on pyridine derivatives, these methods provide valuable insights into selective methoxylation and methylamination strategies applicable to indazole analogues.

- Selective nucleophilic substitution of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide or methylamine in solvents like DMF or THF can yield methoxy and methylamino derivatives with regioselectivity influenced by solvent and nucleophile choice.

- Use of 4-methylbenzenethiolate anion in DMF provides high regioselectivity for substitution at the 6-position, which is analogous to position 6 on the indazole ring.

- Subsequent oxidation and nucleophilic displacement steps yield methylaminopyridine carboxylates with overall yields up to 67%.

Summary Table of Preparation Approaches

| Method | Starting Materials | Key Reactions | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Diazonium-free synthesis | Phenylhydrazine, benzaldehyde | Hydrazone formation, Friedel-Crafts, hydrolysis, methoxylation | Mild aqueous/alcoholic, DCM, AlCl3, reflux | Up to 76% yield for indazole-3-carboxylic acid intermediate; scalable |

| Visible-light decarboxylative coupling | 2H-indazole, α-keto acids | Photochemical coupling under visible light | MeCN/HFIP solvent, 420–425 nm light, 10 h | 71% yield for 3-acyl indazole derivatives; mild, metal-free |

| Nucleophilic substitution on pyridine analogues | 2,6-dichloropyridine derivatives | Methoxylation, methylamination, oxidation | DMF, THF, various nucleophiles | Regioselective substitution; yields ~67% |

Research Findings and Notes

Solvent Effects: The choice of solvent critically affects regioselectivity and yield, especially in nucleophilic substitution reactions. Polar aprotic solvents like DMF favor substitution at the 6-position on pyridine analogues, which is instructive for indazole chemistry.

Radical Stabilization: HFIP as a co-solvent stabilizes radical intermediates in photochemical reactions, enhancing yields in visible-light-driven syntheses.

Scalability: The diazonium-free synthetic route is designed for large-scale production with safe, reproducible steps and isolated crystalline forms for purity control.

Functional Group Compatibility: The methods allow introduction of methoxy and methyl groups selectively, enabling tailored synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the indazole ring.

Substitution: Substituted indazole derivatives with various functional groups

Scientific Research Applications

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid with structurally related compounds:

Key Differences and Implications

- Core Structure :

- Methoxy at position 3 (target compound) vs. 6 (methyl ester analog): Positional changes alter steric and electronic profiles. A 3-methoxy group may enhance π-π stacking in protein binding, while a 6-methoxy group could hinder rotational freedom.

- Carboxylic acid at position 6 (target) vs.

- Functional Groups: Ester vs. Carboxylic Acid: Methyl esters (e.g., ) serve as protected forms of carboxylic acids, enabling easier handling in organic synthesis. Hydrolysis to the acid form is critical for biological activity in many drug candidates.

Biological Activity

3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors. It has been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways and biochemical reactions.

Biochemical Pathways

The compound exhibits a range of biological activities:

- Antiviral Activity: Inhibits viral replication through interference with viral enzymes.

- Anti-inflammatory Effects: Inhibits cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandins.

- Anticancer Properties: Induces apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic genes.

The compound's stability under physiological conditions allows for sustained biological activity. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzyme activity | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Antimicrobial | Disruption of microbial cell functions | |

| Antidiabetic | Modulation of insulin signaling pathways |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.

- Anticancer Efficacy : Research involving various cancer cell lines showed that this indazole derivative induced cell cycle arrest and apoptosis, with IC50 values indicating potent anticancer activity across multiple types of cancer cells, including breast and lung cancer .

- Metabolic Effects : In diabetic models, the compound improved glucose tolerance and insulin sensitivity, indicating its potential application in diabetes management.

Table 2: IC50 Values for Anticancer Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.